molecular formula C10H9BrFe B15088224 CID 72376383

CID 72376383

Cat. No.: B15088224
M. Wt: 264.93 g/mol
InChI Key: RFYQCXFGACWJED-UHFFFAOYSA-N
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Description

2-Bromo-2-nitropropane: (CID 72376383) is a chemical compound with the molecular formula C3H6BrNO2 . It is characterized by the presence of bromine and nitro functional groups. This colorless liquid is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-Bromo-2-nitropropane typically involves the bromination of 2-nitropropane. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a bromine atom. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: : Industrial production of 2-Bromo-2-nitropropane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: : 2-Bromo-2-nitropropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.

    Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Scientific Research Applications

2-Bromo-2-nitropropane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-2-nitropropane involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. The nitro group also plays a role in its reactivity, particularly in reduction reactions where it can be converted to an amine group. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-nitrobutane: Similar in structure but with an additional carbon atom.

    2-Chloro-2-nitropropane: Similar but with a chlorine atom instead of bromine.

    2-Bromo-2-nitroethane: Similar but with one less carbon atom.

Uniqueness: : 2-Bromo-2-nitropropane is unique due to its specific combination of bromine and nitro functional groups, which confer distinct reactivity and applications compared to its analogs. Its specific reactivity makes it valuable in certain synthetic and industrial processes where other compounds may not be as effective .

Properties

Molecular Formula

C10H9BrFe

Molecular Weight

264.93 g/mol

InChI

InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;

InChI Key

RFYQCXFGACWJED-UHFFFAOYSA-N

Canonical SMILES

C1=C[CH]C=C1.C1=CC(=C[CH]1)Br.[Fe]

Origin of Product

United States

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